molecular formula C18H21ClN4O2 B2860019 (4-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946230-64-4

(4-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

货号: B2860019
CAS 编号: 946230-64-4
分子量: 360.84
InChI 键: NVWIOPXHEOSLKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(4-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: . This compound features a chlorophenyl group attached to a piperazine ring, which is further linked to a pyrimidinyl group with an ethoxy substituent.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperazine and pyrimidinyl structures. One common synthetic route includes:

  • Formation of Piperazine Derivative: : Piperazine is reacted with appropriate reagents to introduce the desired substituents.

  • Introduction of Pyrimidinyl Group: : The pyrimidinyl group is then introduced through a series of reactions, often involving the use of ethoxy and methyl groups.

  • Coupling with Chlorophenyl Group: : Finally, the chlorophenyl group is attached to the piperazine ring through a coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chlorophenyl group can be oxidized to form chlorophenol derivatives.

  • Reduction: : The pyrimidinyl group can be reduced to form pyrimidinyl derivatives.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Chlorophenol derivatives.

  • Reduction: : Reduced pyrimidinyl derivatives.

  • Substitution: : Substituted piperazine derivatives.

科学研究应用

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

作用机制

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and target.

相似化合物的比较

This compound is unique due to its specific structural features, such as the presence of the chlorophenyl and ethoxy groups. Similar compounds include:

  • (4-Chlorophenyl)(pyridin-2-yl)methanone: : Similar in having a chlorophenyl group but differs in the pyridinyl group.

  • (4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: : Similar in having a piperazine ring but differs in the substituents on the pyridinyl group.

These compounds may have different biological activities and applications based on their structural differences.

常见问题

Q. Basic: What are the common synthetic routes for preparing (4-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step pathways:

  • Step 1 : Formation of intermediates via condensation reactions (e.g., using urea and concentrated HCl in DMF for pyrimidine ring closure) .
  • Step 2 : Amide bond formation between the chlorophenyl moiety and the piperazine ring, often employing coupling agents like EDCI/HOBt .
  • Step 3 : Introduction of substituents (e.g., ethoxy groups) through nucleophilic substitution or alkylation under reflux conditions in solvents such as ethanol or DMF .
  • Key reagents : Halogenated aromatic compounds, substituted piperazines, and pyrimidine precursors. Yield optimization requires precise control of pH and temperature .

Q. Basic: Which characterization techniques are critical for validating the compound’s structure?

Standard methods include:

  • Spectral Analysis :
    • ¹H/¹³C NMR to confirm substituent positions and piperazine ring connectivity .
    • IR Spectroscopy for identifying carbonyl (C=O) and amine (N-H) functional groups .
  • Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable) for definitive 3D structural confirmation .

Q. Basic: How is the antimicrobial activity of this compound typically evaluated?

  • In vitro assays :
    • Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
    • Minimum Inhibitory Concentration (MIC) determination, with activity often attributed to the electron-withdrawing chloro substituent enhancing membrane permeability .
  • Controls : Standard antibiotics (e.g., ampicillin) for baseline comparison.

Q. Advanced: How can reaction conditions be optimized to address low yields in the final synthetic step?

  • Parameter tuning :
    • Temperature : Elevated temperatures (80–100°C) for faster kinetics but risk side reactions; lower temps for selectivity .
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts for cross-coupling steps .
  • Workup strategies : Column chromatography with gradient elution to isolate pure product .

Q. Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Systematic substitution :
    • Vary the pyrimidine’s ethoxy group (e.g., replace with methoxy) and assess impact on antimicrobial potency .
    • Modify the chlorophenyl moiety (e.g., fluorophenyl) to study electronic effects .
  • Biological profiling : Compare IC₅₀ values across analogs using enzyme inhibition assays or receptor-binding studies .
  • Data correlation : Computational tools (e.g., CoMFA) to map steric/electronic features to activity trends .

Q. Advanced: How can computational modeling guide the design of derivatives with improved target affinity?

  • Molecular docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock .
  • Quantum mechanics (QM) : Calculate charge distribution to identify sites for electrophilic substitution .
  • Artificial Force Induced Reaction (AFIR) : Simulate reaction pathways to optimize synthetic routes .
  • MD simulations : Assess stability of ligand-target complexes over time .

Q. Advanced: How can ambiguous spectral data (e.g., overlapping NMR signals) be resolved?

  • Advanced NMR techniques :
    • 2D NMR (COSY, HSQC) to assign coupled protons and carbons .
    • Variable temperature NMR to reduce signal broadening caused by conformational exchange .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N to track specific nuclei .
  • Comparative analysis : Reference spectral databases (e.g., PubChem) for analogous compounds .

Q. Advanced: How should researchers address contradictions in biological assay results across studies?

  • Troubleshooting variables :
    • Sample degradation : Stabilize compounds with antioxidants or cold storage to prevent organic decomposition .
    • Assay reproducibility : Standardize protocols (e.g., cell passage number, incubation time) .
  • Meta-analysis : Pool data from multiple studies to identify outliers or trends .
  • Orthogonal assays : Validate results using alternative methods (e.g., SPR vs. ITC for binding affinity) .

Q. Advanced: What methodologies are employed to study the compound’s pharmacokinetics?

  • In vitro ADME :
    • Microsomal stability assays to predict hepatic metabolism .
    • Caco-2 cell monolayers for intestinal permeability assessment .
  • In vivo studies :
    • Pharmacokinetic profiling in rodent models (e.g., t½, AUC via LC-MS/MS) .
    • Tissue distribution using radiolabeled analogs .

Q. Advanced: How can target proteins or enzymes interacting with this compound be identified?

  • Affinity-based techniques :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
    • Pull-down assays : Use biotinylated derivatives to isolate protein complexes .
  • Genome-wide screening : CRISPR-Cas9 knockout libraries to identify sensitizing/resistance genes .
  • Thermal proteome profiling (TPP) : Detect protein thermal stability shifts upon ligand binding .

属性

IUPAC Name

(4-chlorophenyl)-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-3-25-17-12-16(20-13(2)21-17)22-8-10-23(11-9-22)18(24)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWIOPXHEOSLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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